2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl sulfonyl group through sulfonylation reactions. The final step involves the coupling of the piperidine derivative with the quinoxaline core under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- 2-((1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
- 2-((1-((3-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
Uniqueness
2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potency and selectivity in certain applications compared to similar compounds .
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-16-5-4-6-17(13-16)28(24,25)23-11-9-15(10-12-23)27-20-14-21-18-7-2-3-8-19(18)22-20/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERDPXLSOZMSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.